molecular formula C9H18ClNO B13534881 (1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride

(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride

Cat. No.: B13534881
M. Wt: 191.70 g/mol
InChI Key: IUKPDQJZCMNQRF-VTLYIQCISA-N
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Description

rac-(1R,5S)-6-oxaspiro[45]decan-1-amine hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction is typically carried out in the presence of a Lewis acid such as BF3·OEt2 in dichloromethane at low temperatures (around -40°C) to ensure high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic structure.

Scientific Research Applications

rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of spirocyclic frameworks.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride involves its interaction with molecular targets, potentially including enzymes and receptors. The spirocyclic structure may allow for unique binding interactions, influencing biological pathways and exerting specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride is unique due to its specific spirocyclic framework and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

(4R,5S)-6-oxaspiro[4.5]decan-4-amine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-8-4-3-6-9(8)5-1-2-7-11-9;/h8H,1-7,10H2;1H/t8-,9-;/m1./s1

InChI Key

IUKPDQJZCMNQRF-VTLYIQCISA-N

Isomeric SMILES

C1CCO[C@]2(C1)CCC[C@H]2N.Cl

Canonical SMILES

C1CCOC2(C1)CCCC2N.Cl

Origin of Product

United States

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